Cas no 1823516-86-4 (Ethyl 7-fluoroisoquinoline-3-carboxylate)

エチル7-フルオロイソキノリン-3-カルボキシレートは、有機合成化学において重要な中間体として利用される化合物です。分子式C12H10FNO2で表され、7位にフッ素原子、3位にエステル基を有するイソキノリン骨格が特徴です。この化合物の主な利点は、フッ素原子の導入による電子効果と立体効果により、医薬品や機能性材料の合成において高い反応選択性を発揮することです。特に創薬分野では、フッ素置換基が代謝安定性や膜透過性を向上させるため、生物活性化合物の構造修飾に有用です。また、結晶性が良好なため精製が容易で、保存安定性にも優れています。

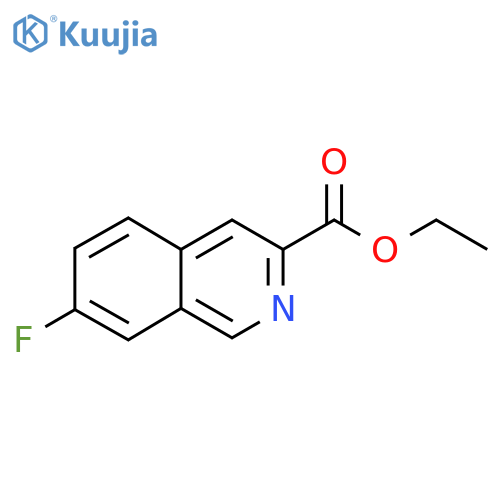

1823516-86-4 structure

商品名:Ethyl 7-fluoroisoquinoline-3-carboxylate

CAS番号:1823516-86-4

MF:C12H10FNO2

メガワット:219.211706638336

CID:4822199

Ethyl 7-fluoroisoquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 7-fluoroisoquinoline-3-carboxylate

-

- インチ: 1S/C12H10FNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3

- InChIKey: OYFPGAPSUXDOGD-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2=CC(C(=O)OCC)=NC=C2C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 259

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.8

Ethyl 7-fluoroisoquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189008227-25g |

Ethyl 7-fluoroisoquinoline-3-carboxylate |

1823516-86-4 | 97% | 25g |

$9145.50 | 2023-09-02 | |

| Chemenu | CM227186-1g |

Ethyl 7-fluoroisoquinoline-3-carboxylate |

1823516-86-4 | 97% | 1g |

$*** | 2023-03-30 | |

| Alichem | A189008227-10g |

Ethyl 7-fluoroisoquinoline-3-carboxylate |

1823516-86-4 | 97% | 10g |

$4824.00 | 2023-09-02 | |

| Chemenu | CM227186-1g |

Ethyl 7-fluoroisoquinoline-3-carboxylate |

1823516-86-4 | 97% | 1g |

$1018 | 2021-08-04 | |

| Alichem | A189008227-5g |

Ethyl 7-fluoroisoquinoline-3-carboxylate |

1823516-86-4 | 97% | 5g |

$3762.72 | 2023-09-02 |

Ethyl 7-fluoroisoquinoline-3-carboxylate 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1823516-86-4 (Ethyl 7-fluoroisoquinoline-3-carboxylate) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量